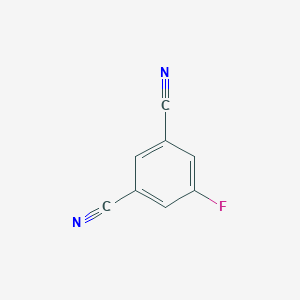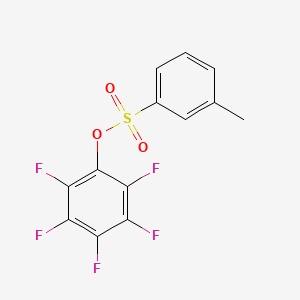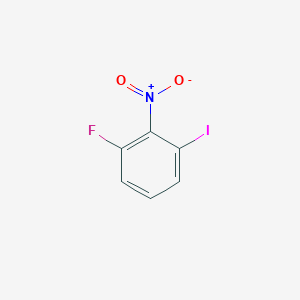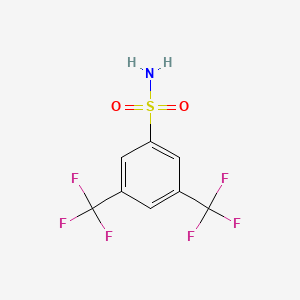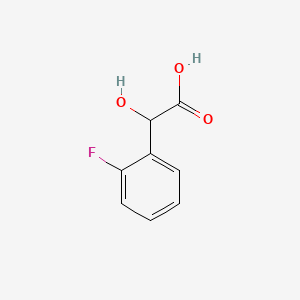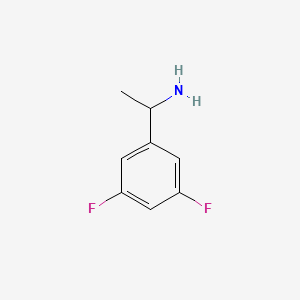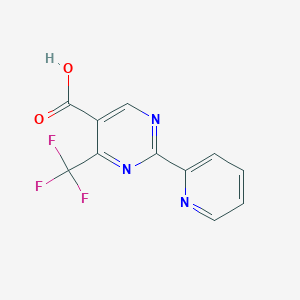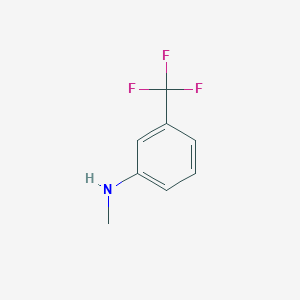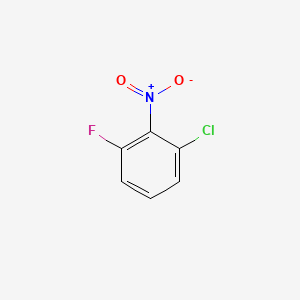
2-氯-6-氟硝基苯
概述
描述
2-Chloro-6-fluoronitrobenzene is an aromatic compound with the chemical formula C6H3ClFNO2. It appears as a pale yellow solid and is known for its versatility as a building block in the synthesis of various complex compounds . This compound is characterized by the presence of a chlorine atom, a fluorine atom, and a nitro group attached to a benzene ring.
科学研究应用
2-Chloro-6-fluoronitrobenzene has a wide range of applications in scientific research:
Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology research.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug intermediates.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
2-Chloro-6-fluoronitrobenzene is primarily used as a versatile building block in the synthesis of complex compounds . It’s often used in proteomics research . .
Mode of Action
The mode of action of 2-Chloro-6-fluoronitrobenzene is largely dependent on the specific reaction it’s involved in. As a building block in chemical synthesis, it reacts with other reagents to form desired products . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reagents involved.
Biochemical Pathways
As a building block in chemical synthesis, it’s likely that its effects on biochemical pathways are indirect and result from the properties of the compounds it helps to synthesize .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a boiling point of 2451°C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Chloro-6-fluoronitrobenzene’s action are likely to be highly dependent on the specific compounds it helps to synthesize. As a building block in chemical synthesis, its effects are indirect and result from the properties of the synthesized compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-fluoronitrobenzene. For instance, it’s recommended to store the compound at 4°C to maintain its stability . Additionally, safety data suggests avoiding dust formation and ensuring adequate ventilation when handling the compound .
生化分析
Biochemical Properties
2-Chloro-6-fluoronitrobenzene plays a crucial role in biochemical reactions, particularly in nucleophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as nucleophilic enzymes. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules . The interactions between 2-Chloro-6-fluoronitrobenzene and biomolecules are primarily based on its ability to act as an electrophile, attracting nucleophiles and forming stable complexes.
Cellular Effects
2-Chloro-6-fluoronitrobenzene affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways . For instance, it may inhibit or activate specific enzymes, leading to changes in the metabolic flux and the levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of 2-Chloro-6-fluoronitrobenzene involves its interaction with nucleophiles in the cell. The compound undergoes nucleophilic aromatic substitution, where the chlorine or fluorine substituents are replaced by nucleophiles such as hydroxide ions or amines . This reaction forms a negatively charged intermediate, which then stabilizes through the loss of a halide ion. This mechanism allows 2-Chloro-6-fluoronitrobenzene to exert its effects at the molecular level, influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-fluoronitrobenzene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-6-fluoronitrobenzene remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-fluoronitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes . Toxic or adverse effects are observed at high doses, including potential damage to cellular structures and disruption of normal cellular functions.
Metabolic Pathways
2-Chloro-6-fluoronitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through reduction, oxidation, or conjugation reactions, leading to the formation of different metabolites . These metabolic pathways influence the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Chloro-6-fluoronitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 2-Chloro-6-fluoronitrobenzene are essential for understanding its effects on cellular function and its potential use in biochemical research.
Subcellular Localization
The subcellular localization of 2-Chloro-6-fluoronitrobenzene affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-Chloro-6-fluoronitrobenzene is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoronitrobenzene typically involves the halogen exchange reaction of 2-chloronitrobenzene with an alkali metal fluoride. One common method is to react 2-chloronitrobenzene with ultra-fine particulate potassium fluoride in tetramethylene sulfone, using a macrocyclic ether or a quaternary ammonium halide catalyst . This reaction is conducted under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of 2-Chloro-6-fluoronitrobenzene often employs similar halogen exchange reactions but on a larger scale. The process involves heating dichloronitrobenzene with an excess of alkali metal fluoride at temperatures not exceeding 200°C . This method ensures efficient production while maintaining the quality of the final product.
化学反应分析
Types of Reactions: 2-Chloro-6-fluoronitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as 2-fluoro-6-methoxynitrobenzene.
Reduction Reactions: The major product is 2-chloro-6-fluoroaniline.
Oxidation Reactions: Products depend on the specific oxidizing conditions applied.
相似化合物的比较
- 2-Fluoronitrobenzene
- 2-Chloronitrobenzene
- 2-Chloro-6-fluoroaniline
Comparison: 2-Chloro-6-fluoronitrobenzene is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzene ring, along with a nitro group. This combination of substituents imparts distinct reactivity patterns compared to similar compounds. For instance, 2-fluoronitrobenzene lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions. Similarly, 2-chloronitrobenzene does not have the fluorine atom, altering its chemical behavior.
属性
IUPAC Name |
1-chloro-3-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIUPLBHNRTTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00982711 | |
| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00982711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64182-61-2 | |
| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64182-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064182612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00982711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)
